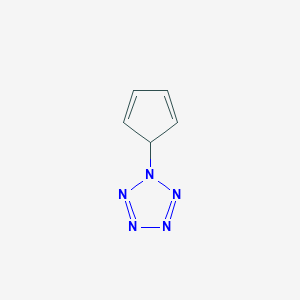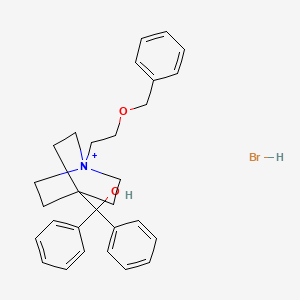
Umeclidinium hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Umeclidinium hydrobromide is a long-acting muscarinic antagonist used primarily for the maintenance treatment of chronic obstructive pulmonary disease (COPD). It is known for its ability to inhibit the binding of acetylcholine to muscarinic receptors in the airway smooth muscle, thereby preventing bronchoconstriction and facilitating easier breathing .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of umeclidinium hydrobromide involves several key steps:
Reaction of Ethyl Isonipecotate with 1-Bromo-2-Chloroethane: This reaction occurs in the presence of an organic base in a solvent to form ethyl 1-(2-chloroethyl)piperidine-4-carboxylate.
Formation of Ethyl 1-Azabicyclo[2.2.2]Octane-4-Carboxylate: This intermediate is formed by reacting ethyl 1-(2-chloroethyl)piperidine-4-carboxylate with lithium diisopropylamide in a solvent.
Reaction with Phenyl Lithium: The intermediate is then reacted with phenyl lithium to form 1-azabicyclo[2.2.2]oct-4-yl (diphenyl)methanol.
Industrial Production Methods
Industrial production of this compound typically involves the use of Grignard reagents instead of lithium reagents, which are more cost-effective and easier to handle. The reaction conditions are mild, usually around 0-5°C, and the process can be carried out using standard industrial equipment .
Analyse Des Réactions Chimiques
Types of Reactions
Umeclidinium hydrobromide primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles. Conditions typically involve the use of organic solvents and mild temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of this compound, while oxidation and reduction reactions can modify the functional groups present in the molecule.
Applications De Recherche Scientifique
Umeclidinium hydrobromide has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of muscarinic antagonists and their interactions with receptors.
Biology: Research involving this compound focuses on its effects on cellular signaling pathways and receptor binding.
Medicine: It is extensively studied for its therapeutic potential in treating respiratory diseases such as COPD and asthma.
Industry: This compound is used in the development of inhalation therapies and other pharmaceutical formulations
Mécanisme D'action
Umeclidinium hydrobromide exerts its effects by blocking the muscarinic subtype 3 (M3) receptors in the airway smooth muscle. This inhibition prevents the binding of acetylcholine, a neurotransmitter responsible for bronchoconstriction. By blocking this interaction, this compound helps to relax the airway muscles, thereby improving airflow and reducing symptoms of COPD .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tiotropium Bromide: Another long-acting muscarinic antagonist used for COPD treatment.
Aclidinium Bromide: Similar in function but with a shorter duration of action compared to umeclidinium hydrobromide.
Glycopyrronium Bromide: Also used for COPD, but with different pharmacokinetic properties.
Uniqueness
This compound is unique due to its high affinity for M3 receptors and its long duration of action, making it particularly effective for once-daily dosing in COPD management .
Propriétés
Formule moléculaire |
C29H35BrNO2+ |
|---|---|
Poids moléculaire |
509.5 g/mol |
Nom IUPAC |
diphenyl-[1-(2-phenylmethoxyethyl)-1-azoniabicyclo[2.2.2]octan-4-yl]methanol;hydrobromide |
InChI |
InChI=1S/C29H34NO2.BrH/c31-29(26-12-6-2-7-13-26,27-14-8-3-9-15-27)28-16-19-30(20-17-28,21-18-28)22-23-32-24-25-10-4-1-5-11-25;/h1-15,31H,16-24H2;1H/q+1; |
Clé InChI |
PEJHHXHHNGORMP-UHFFFAOYSA-N |
SMILES canonique |
C1C[N+]2(CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCOCC5=CC=CC=C5.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


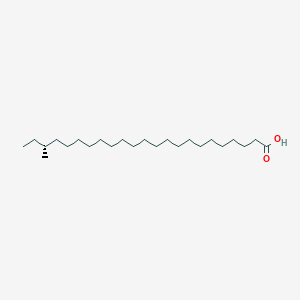

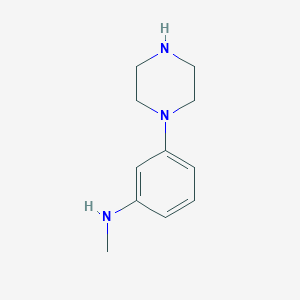
![1,2,4-Triazin-6(1H)-one,5-[(4-methylphenyl)methyl]-3-phenyl-](/img/structure/B12518950.png)
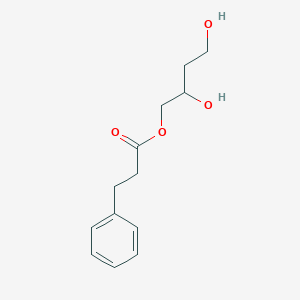
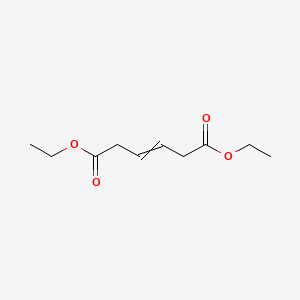


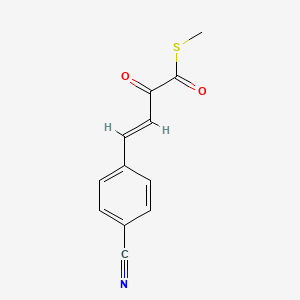
![1-[(3R)-3-(Hydroxymethyl)piperidin-1-yl]butan-1-one](/img/structure/B12518981.png)
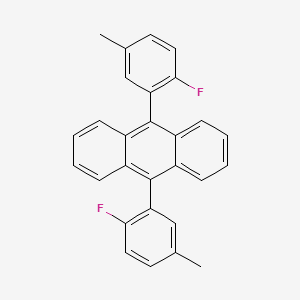
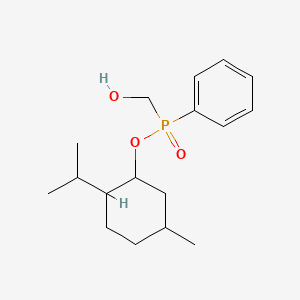
![[2-(1H-Imidazol-1-yl)ethoxy]acetonitrile](/img/structure/B12519005.png)
